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molecular formula C7H8ClNO B081333 4-Chloro-3-methoxyaniline CAS No. 13726-14-2

4-Chloro-3-methoxyaniline

Cat. No. B081333
M. Wt: 157.6 g/mol
InChI Key: LNKBDFVSILQKSI-UHFFFAOYSA-N
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Patent
US08076356B2

Procedure details

Concentrated hydrochloric acid (12 mL) and a solution of sodium nitrite (1.7 g, 24.4 mmol) in water (8 mL) were added to a solution of 4-chloro-3-methoxy aniline (3.86 g, 24.4 mmol) in water (8 mL), at −10° C. The mixture was stirred for 30 minutes and was then added to solution of tin chloride (14.89 g, 66 mmol) in concentrated hydrochloric acid (24 mL) and water (24 mL), cooled to 0° C. The reaction mixture was stirred for 18 hours, allowing the temperature to rise to 25° C. The resulting precipitate was filtered off and the solid was re-crystallised from heptanes/ethyl acetate (33:66) to afford the title compound the title compound as white solid in 72% yield, 3 g
Name
tin chloride
Quantity
14.89 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[Cl:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][C:7]=1[O:13][CH3:14].[Sn](Cl)(Cl)(Cl)Cl>O.Cl>[Cl:5][C:6]1[CH:12]=[CH:11][C:9]([NH:10][NH2:1])=[CH:8][C:7]=1[O:13][CH3:14] |f:0.1|

Inputs

Step One
Name
tin chloride
Quantity
14.89 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
24 mL
Type
solvent
Smiles
Cl
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.86 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)OC
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to rise to 25° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the solid was re-crystallised from heptanes/ethyl acetate (33:66)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NN)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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